N,N-dimethyl-3-(4-phenylpiperidine-1-carbonyl)benzamide
Description
N,N-dimethyl-3-(4-phenylpiperidine-1-carbonyl)benzamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in the pharmaceutical industry for the development of various drugs . This compound features a piperidine ring substituted with a phenyl group and a benzamide moiety, making it a structurally complex molecule with potential biological activities.
Properties
IUPAC Name |
N,N-dimethyl-3-(4-phenylpiperidine-1-carbonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-22(2)20(24)18-9-6-10-19(15-18)21(25)23-13-11-17(12-14-23)16-7-4-3-5-8-16/h3-10,15,17H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHUPCHCBMYSSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(4-phenylpiperidine-1-carbonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions using benzene derivatives.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting aniline derivatives with benzoyl chloride under basic conditions.
Coupling Reactions: The final step involves coupling the piperidine derivative with the benzamide derivative using coupling reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(4-phenylpiperidine-1-carbonyl)benzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Scientific Research Applications
N,N-dimethyl-3-(4-phenylpiperidine-1-carbonyl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(4-phenylpiperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine: A simpler piperidine derivative with similar structural features.
N-acylpiperidine: A class of compounds with a piperidine ring and an acyl group, known for their biological activities.
Indole Derivatives: Compounds with an indole nucleus, known for their diverse biological activities.
Uniqueness
N,N-dimethyl-3-(4-phenylpiperidine-1-carbonyl)benzamide is unique due to its specific combination of a piperidine ring, phenyl group, and benzamide moiety. This structural complexity contributes to its potential for diverse biological activities and makes it a valuable compound for scientific research and pharmaceutical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
